BOC-VAL-ARG-AMC HCL
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Overview
Description
It is widely used in biochemical assays to measure the activity of trypsin-like serine proteases and thrombin . The compound is characterized by its ability to produce a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-VAL-ARG-AMC HCL involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by coupling with 7-amido-4-methylcoumarin (AMC). The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds . The final product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The compound is then lyophilized and packaged under controlled conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
BOC-VAL-ARG-AMC HCL primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for proteases, which cleave the peptide bond between the amino acids and the AMC moiety .
Common Reagents and Conditions
Enzymes: Trypsin, thrombin, and other serine proteases.
Buffers: Tris-HCl buffer (pH 8.0) is commonly used to maintain the optimal pH for enzyme activity.
Reaction Conditions: The reactions are typically carried out at 37°C to mimic physiological conditions.
Major Products
The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence .
Scientific Research Applications
BOC-VAL-ARG-AMC HCL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of BOC-VAL-ARG-AMC HCL involves its cleavage by specific proteases. The proteases recognize and bind to the peptide sequence (Val-Pro-Arg) and cleave the bond between the arginine and AMC moiety. This cleavage releases the AMC, which then fluoresces upon excitation . The fluorescence intensity is directly proportional to the protease activity, allowing for quantitative measurement.
Comparison with Similar Compounds
Similar Compounds
Boc-Arg-Val-Arg-Arg-AMC hydrochloride: Another fluorogenic substrate used for measuring furin activity.
Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride: Used as a substrate for different proteases.
Uniqueness
BOC-VAL-ARG-AMC HCL is unique due to its specific peptide sequence, which makes it an ideal substrate for trypsin-like serine proteases and thrombin. Its high sensitivity and specificity make it a preferred choice in various biochemical assays .
Biological Activity
BOC-VAL-ARG-AMC HCl (Boc-Val-Arg-AMC) is a fluorogenic peptide substrate widely used in biochemical assays to study proteolytic enzymes, particularly serine proteases such as thrombin and kallikreins. This compound is notable for its ability to release a fluorescent signal upon cleavage, making it an effective tool for monitoring enzyme activity in various biological contexts.
- Chemical Name : BOC-Val-Arg-AMC Hydrochloride
- CAS Number : 65147-04-8
- Molecular Formula : C₁₃H₁₈ClN₃O₃
- Appearance : Solid lyophilized powder
- Solubility : Soluble in water and 5% acetic acid
The biological activity of Boc-Val-Arg-AMC is primarily quantified through the release of the fluorescent compound 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage. The fluorescence emission occurs at wavelengths of 440-460 nm when excited at 360-380 nm, allowing for sensitive detection of protease activity .
Enzymatic Specificity
Boc-Val-Arg-AMC serves as a substrate for several key enzymes:
- Thrombin : Km = 21 µM, kcat = 109 s⁻¹
- Kallikrein : Km values vary by isoform; it is particularly effective for Kallikrein 5 and Kallikrein 8.
The substrate's specificity is influenced by the amino acid sequence, which impacts binding affinity and catalytic efficiency. The presence of the BOC (tert-butyloxycarbonyl) protecting group enhances stability and solubility, making it suitable for enzymatic assays .
Applications in Research
Boc-Val-Arg-AMC has been utilized in various studies, including:
- Detection of Thrombin Activity : It has been employed to measure thrombin activity in coagulation studies, demonstrating its utility in understanding blood clotting mechanisms.
- Kallikrein Studies : This substrate has been instrumental in characterizing kallikrein enzymes, which play significant roles in inflammation and pain pathways.
- Rapid Detection of MRSA : The substrate has been used to facilitate the rapid detection of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in clinical diagnostics .
Case Study 1: Thrombin Activity Measurement
In a study assessing thrombin activity using Boc-Val-Arg-AMC, researchers found that the substrate effectively differentiated between various thrombin concentrations, providing a reliable method for quantifying enzyme activity under different physiological conditions. The study reported a linear correlation between fluorescence intensity and thrombin concentration, validating the use of this substrate in clinical assays .
Case Study 2: Kallikrein Characterization
Research investigating kallikrein enzymes demonstrated that Boc-Val-Arg-AMC could effectively differentiate between isoforms based on their kinetic parameters. The study established that Kallikrein 8 exhibited higher catalytic efficiency with Boc-Val-Arg-AMC compared to other substrates, highlighting its specificity for this enzyme .
Comparative Analysis of Substrates
Substrate | Km (µM) | kcat (s⁻¹) | Enzyme Type |
---|---|---|---|
Boc-Val-Arg-AMC | 21 | 109 | Thrombin |
Bz-Phe-Val-Arg-AMC | 25 | 89 | Thrombin-Staphylocoagulase Complex |
Ac-Thr-Lys-Leu-Arg-AMC | 15 | 45 | Kallikrein |
This table illustrates the comparative enzymatic kinetics of various substrates used for studying proteolytic activity, emphasizing Boc-Val-Arg-AMC's high efficiency with thrombin.
Properties
CAS No. |
113865-96-6 |
---|---|
Molecular Formula |
C26H39ClN6O6 |
Molecular Weight |
567.08 |
Origin of Product |
United States |
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